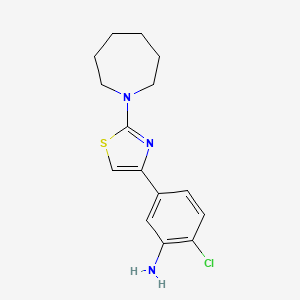
Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a propargyl group, a bromine atom, an ethoxy group, and a fluorobenzyl ether moiety attached to a benzoate core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting with the preparation of the benzoate core. One common method involves the esterification of 3-bromo-5-ethoxy-4-hydroxybenzoic acid with prop-2-yn-1-ol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Next, the fluorobenzyl ether moiety is introduced through a nucleophilic substitution reaction. This step involves the reaction of the esterified benzoate with 3-fluorobenzyl bromide in the presence of a base, such as potassium carbonate or sodium hydride, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically conducted at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: The hydrogenated product with the bromine atom replaced by a hydrogen atom.
Substitution: Products with the bromine atom replaced by the nucleophile.
Scientific Research Applications
Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s propargyl group can undergo nucleophilic addition reactions with active sites of enzymes or proteins, leading to covalent modification and inhibition of their activities. Additionally, the fluorobenzyl ether moiety may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propargyl group allows for versatile chemical modifications, while the fluorobenzyl ether moiety enhances its binding affinity and specificity towards certain molecular targets.
Properties
Molecular Formula |
C19H16BrFO4 |
|---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
prop-2-ynyl 3-bromo-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C19H16BrFO4/c1-3-8-24-19(22)14-10-16(20)18(17(11-14)23-4-2)25-12-13-6-5-7-15(21)9-13/h1,5-7,9-11H,4,8,12H2,2H3 |
InChI Key |
DWFKEASNLQFQKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Br)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


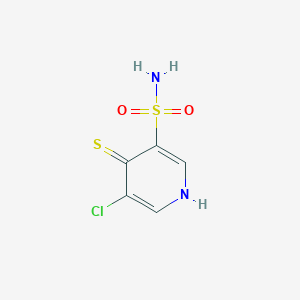
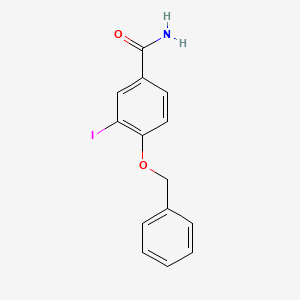


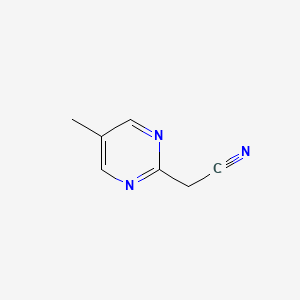
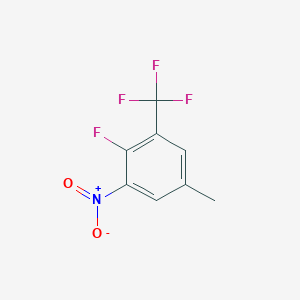
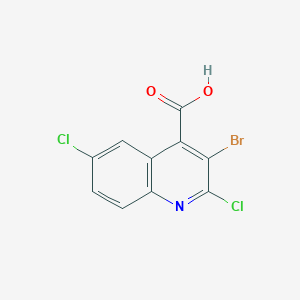


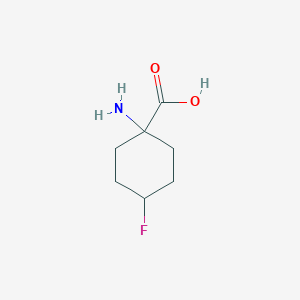
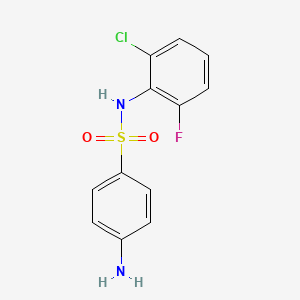

![2-(2-(tert-Butoxycarbonyl)-6-fluoro-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid](/img/structure/B12999062.png)
